molecular formula C13H15FN2O B7538652 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide

2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide

Cat. No. B7538652
M. Wt: 234.27 g/mol
InChI Key: VPBVORKCYARTNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide, also known as FMI-41, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMI-41 belongs to the class of indole-based compounds, which have been found to exhibit diverse biological activities.

Mechanism of Action

The exact mechanism of action of 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide is not yet fully understood. However, studies have suggested that 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide exerts its biological activity by modulating various signaling pathways. For example, 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide has been found to inhibit the Akt/mTOR signaling pathway, which plays a crucial role in cancer cell proliferation and survival. 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide has also been found to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide has been found to exhibit various biochemical and physiological effects. Studies have shown that 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide can induce cell cycle arrest and apoptosis in cancer cells. 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide has also been found to inhibit cancer cell migration and invasion. In addition, 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide has been found to exhibit neuroprotective activity against oxidative stress-induced neuronal damage.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide is its potent anticancer activity against various cancer cell lines. 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide has also been found to exhibit neuroprotective activity, which makes it a potential candidate for the treatment of neurodegenerative diseases. However, one of the limitations of 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide is its low solubility in water, which may affect its bioavailability and limit its potential applications.

Future Directions

There are several future directions for research on 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide. One area of research is to investigate the potential of 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Another area of research is to optimize the synthesis method of 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide to improve its solubility and bioavailability. Furthermore, studies can be conducted to investigate the mechanism of action of 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide in more detail, which may lead to the development of more potent and selective analogs of 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide.

Synthesis Methods

The synthesis of 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide involves the reaction of 5-fluoro-2-methyl-1H-indole-3-carboxylic acid with N,N-dimethylacetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide.

Scientific Research Applications

2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide has been found to have potential applications in various fields of scientific research. One of the primary areas of research is in the field of cancer therapy. 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and ovarian cancer. It has been suggested that 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells.
Another area of research where 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide has shown potential is in the field of neuroscience. 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide has been found to exhibit neuroprotective activity against oxidative stress-induced neuronal damage. It has also been suggested that 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O/c1-8-10(7-13(17)16(2)3)11-6-9(14)4-5-12(11)15-8/h4-6,15H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBVORKCYARTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide

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